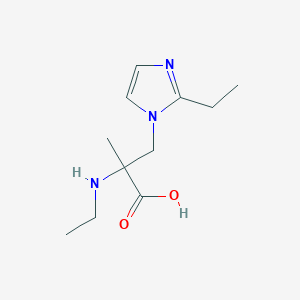
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a synthetic organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 2-position.
Amination: The resulting compound undergoes amination with ethylamine to introduce the ethylamino group at the 2-position of the propanoic acid moiety.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme mechanisms or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-4-methylimidazole: Similar structure but lacks the ethylamino and carboxylic acid groups.
Histidine: An amino acid with an imidazole ring, but with different side chain and functional groups.
Imidazole-4-acetic acid: Contains an imidazole ring and a carboxylic acid group, but different substitution pattern.
Uniqueness
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethylamino and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2-(ethylamino)-3-(2-ethylimidazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-9-12-6-7-14(9)8-11(3,10(15)16)13-5-2/h6-7,13H,4-5,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
CEFFCBYIEHCKNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1CC(C)(C(=O)O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)


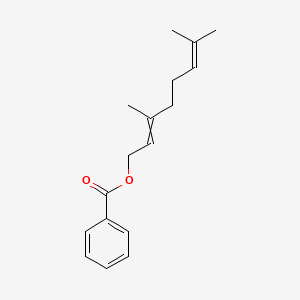
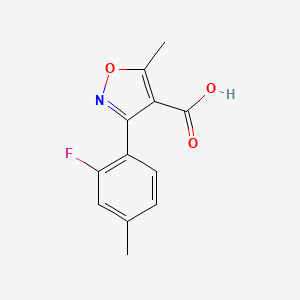
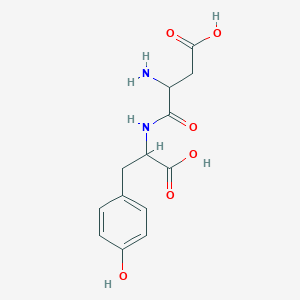



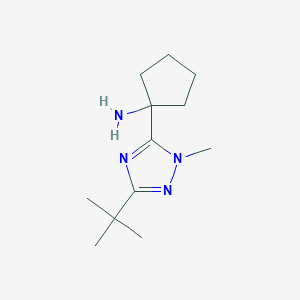
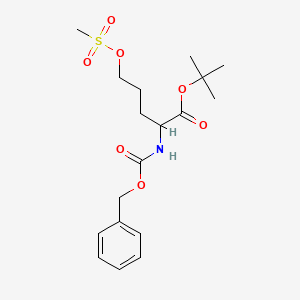

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
